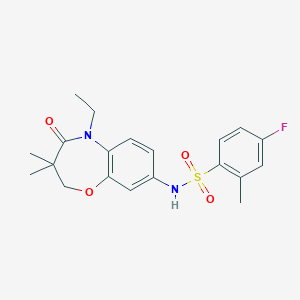

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a heterocyclic benzoxazepin core fused with a sulfonamide moiety. The benzoxazepin scaffold features a 5-ethyl group, 3,3-dimethyl substituents, and a ketone at position 2. The sulfonamide group is substituted with a 4-fluoro-2-methylbenzene ring, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-5-23-16-8-7-15(11-17(16)27-12-20(3,4)19(23)24)22-28(25,26)18-9-6-14(21)10-13(18)2/h6-11,22H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTWDKVEWDZAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the ethyl, dimethyl, and oxo groups. The final steps involve the addition of the fluoro and sulfonamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The fluoro and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may act as inhibitors of receptor-interacting protein kinase 1 (RIP1), which is implicated in cell death pathways and inflammatory responses. Inhibition of RIP1 has been linked to therapeutic effects in neurodegenerative diseases and cancer treatment.

- Anti-inflammatory Properties : The sulfonamide group is known for its potential anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various biological models.

-

Biological Studies

- Cellular Mechanisms : Research has focused on understanding how this compound interacts with cellular pathways. For instance, studies have demonstrated its ability to modulate signaling pathways involved in apoptosis and inflammation, suggesting its utility in developing treatments for diseases characterized by these processes.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics, making it a candidate for further drug development .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Steric Effects : The 3,4-dimethyl substitution in the 6EW ligand introduces steric hindrance, which may alter binding pocket interactions compared to the target compound’s less bulky 4-fluoro substituent.

Crystallographic and Structural Insights

The 6EW ligand’s structure (resolved via X-ray crystallography and refined using SHELX software ) reveals a planar benzoxazepin core with the sulfonamide moiety adopting a conformation optimal for hydrogen bonding. In contrast, the target compound’s 4-fluoro substituent may introduce torsional strain, affecting its binding geometry. Computational modeling suggests the fluorine atom in the target compound enhances electrostatic interactions with polar residues in hypothetical targets (e.g., kinases or GPCRs).

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of benzoxazepine precursors and sulfonamide derivatives. Key steps include:

- Ring formation : Controlled temperature (e.g., 60–80°C) and inert atmospheres to stabilize the oxazepine ring .

- Sulfonamide coupling : Use of catalysts like potassium carbonate and polar aprotic solvents (e.g., DMF) to enhance yield .

- Purification : High-Performance Liquid Chromatography (HPLC) to isolate the final product, with yields often <70% due to steric hindrance from ethyl and dimethyl groups .

Optimization : Design of Experiments (DoE) methodologies, such as factorial design, can systematically vary temperature, solvent ratios, and catalyst loading to maximize efficiency .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the benzoxazepine ring and sulfonamide linkage. For example, the ethyl group at position 5 shows a triplet at δ 1.2–1.4 ppm .

- Mass Spectrometry (LC-MS) : Accurate mass determination (e.g., molecular ion [M+H]+ at m/z 484.532) validates the molecular formula .

- X-ray Crystallography : Resolves conformational ambiguities in the tetrahydro-1,5-benzoxazepinone core .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Limited aqueous solubility due to hydrophobic substituents (ethyl, dimethyl). Soluble in DMSO (>10 mg/mL) and dichloromethane .

- Stability : Stable at −20°C for >6 months. Degrades in basic conditions (pH >9) via sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational methods predict biological targets and optimize activity?

- Molecular Docking : Screen against kinase or GPCR targets using the benzoxazepine core as a hinge-binding motif. For example, the sulfonamide group may interact with ATP-binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro) with activity. Replace the 4-fluoro group with bulkier halogens to assess steric tolerance .

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states during synthesis, reducing trial-and-error experimentation .

Q. How to resolve discrepancies in reported biological activity data?

- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may confound activity measurements .

- Cross-Study Comparisons : Meta-analysis of IC values from independent studies (e.g., PubChem AID 504850 vs. 602325) to identify outliers .

Q. What strategies improve selectivity against off-target enzymes?

- Proteomic Profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target interactions .

- Fragment Replacement : Substitute the 2-methylbenzene group with pyridine to reduce affinity for cytochrome P450 isoforms .

Q. How to design in vivo studies accounting for pharmacokinetic limitations?

- Prodrug Modification : Esterify the sulfonamide group to enhance oral bioavailability .

- Microsomal Stability Assays : Human liver microsomes quantify metabolic clearance rates. For this compound, t <30 minutes suggests rapid hepatic oxidation .

- Tissue Distribution : Radiolabeled analogs (e.g., C at the ethyl group) track accumulation in target organs .

Data Contradictions and Reconciliation

Q. Conflicting reports on synthetic yields: How to assess methodological validity?

Q. Discrepancies in enzyme inhibition potency: Are these due to assay conditions or compound batches?

- Batch Re-testing : Reassess IC values across multiple batches using a single validated assay (e.g., ADP-Glo™ Kinase Assay) .

- Chelation Effects : Test for metal ion contamination (e.g., Mg) in buffer solutions, which may alter kinase activity .

Methodological Innovations

Q. How can advanced statistical models enhance reaction optimization?

- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for new derivatives .

- Kinetic Modeling : Use MATLAB or Python to simulate reaction networks, identifying rate-limiting steps (e.g., sulfonamide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.